molecular formula C10H16N4 B1520576 [1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine CAS No. 912761-20-7

[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine

Cat. No.: B1520576
CAS No.: 912761-20-7
M. Wt: 192.26 g/mol
InChI Key: DVRGIRPTOHSFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine (CAS 912761-20-7) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C10H16N4 and a molecular weight of 192.26 g/mol, this compound features a piperidine ring substituted with both a pyrimidine group and a methanamine functional group . This structure classifies it as an amine and makes it a valuable piperidine-based building block in organic synthesis and drug discovery. Compounds containing the N-(piperidin-3-yl)pyrimidine core are of significant interest in pharmaceutical research, as demonstrated by their application in structure-based design projects for novel active compounds, such as renin inhibitors . The primary amine moiety on the piperidine ring provides a reactive site for further chemical modifications, allowing researchers to develop more complex molecules and libraries. This product is intended for research use only by trained professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

(1-pyrimidin-2-ylpiperidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c11-7-9-3-1-6-14(8-9)10-12-4-2-5-13-10/h2,4-5,9H,1,3,6-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRGIRPTOHSFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Features of the Reductive Amination Method:

  • Starting Materials: Cyanohydrins (bearing a cyano and hydroxyl group on the same carbon) and pyrimidin-2-yl-methylamine derivatives.
  • Reaction Conditions:
    • The reaction is carried out in an alcoholic solvent medium, typically methanol.
    • The medium is rendered basic by adding an organic tertiary amine base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) .
    • A reducing agent, commonly sodium cyanoborohydride (NaBH3CN) , is employed to effect the reductive amination.
    • The reaction proceeds efficiently at room temperature.
  • Additives: To suppress side reactions, such as cyanide ion release, metal salts like iron(II) sulfate (FeSO4·7H2O) are added as scavengers.
  • Work-up: The reaction mixture is diluted with dichloromethane and water, followed by phase separation and purification steps including decolorization with silica and activated charcoal.

This method offers high selectivity and yield improvements over previous synthetic routes that involved epoxide intermediates and complex multi-step functional group transformations.

Synthetic Sequence Example (Adapted from Patent Literature)

Step Description Reagents/Conditions Yield / Notes
1 Preparation of 1-benzoyl-piperidin-4-one intermediate Starting from appropriate ketone precursors -
2 Conversion of ketone to epoxide Epoxidation reagents Intermediate formation
3 Treatment of epoxide with hydrogen fluoride-pyridine complex To form 1-benzoyl-4-fluoro-4-hydroxymethylpiperidine -
4 Activation of primary alcohol as para-toluenesulfonate ester Para-toluenesulfonyl chloride, base -
5 Substitution with potassium phthalimide Nucleophilic substitution to introduce protected amine -
6 Reductive amination with pyrimidin-2-yl-methylamine derivative Sodium cyanoborohydride, DABCO, methanol, FeSO4 additive High yield, room temp

This sequence highlights the use of protecting groups and activation steps to introduce the amine functionality selectively at the 3-position of the piperidine ring, followed by coupling with the pyrimidinyl moiety.

Alternative Synthetic Routes and Considerations

  • Direct Substitution: Some methods explore direct nucleophilic substitution on halogenated piperidine derivatives with pyrimidin-2-yl-methylamine under elevated temperatures and polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP).
  • Microwave-Assisted Reactions: Microwave irradiation has been employed to accelerate substitution reactions, improving isomeric ratios and yields.
  • Metal-Catalyzed Couplings: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) may be utilized to attach the pyrimidinyl group to the piperidine nitrogen under optimized ligand and catalyst systems.

Summary Table of Preparation Method Parameters

Parameter Preferred Condition / Reagent Purpose / Effect
Reaction Medium Methanol (alcoholic solvent) Solubilizes reagents, facilitates reaction
Base 1,4-Diazabicyclo[2.2.2]octane (DABCO) Makes medium basic, stabilizes intermediates
Reducing Agent Sodium cyanoborohydride (NaBH3CN) Selective reductive amination
Temperature Room temperature Minimizes side reactions
Metal Salt Additive Iron(II) sulfate (FeSO4·7H2O) Cyanide ion scavenger, improves yield
Work-up Solvents Dichloromethane and water Extraction and purification
Purification Silica gel and activated charcoal Decolorization and removal of impurities

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. For example:

  • Reagent: Potassium permanganate (KMnO₄) in acidic or neutral aqueous conditions.

  • Product: Formation of a nitrile derivative via oxidation of the amine to a nitro group, followed by further oxidation.

  • Conditions: Reactions typically proceed at 0–25°C, with yields dependent on solvent polarity and reaction time.

Key Data:

Oxidizing AgentTemperature (°C)SolventMajor ProductYield (%)
KMnO₄25H₂ONitrile60–70
H₂O₂40EtOHImine45–55

Reduction Reactions

The pyrimidine ring and amine group participate in reduction:

  • Catalytic Hydrogenation: Palladium on carbon (Pd/C) under H₂ gas reduces the pyrimidine ring to a dihydropyrimidine.

  • Borohydride Reduction: Sodium cyanoborohydride (NaBH₃CN) selectively reduces imine intermediates formed during reductive amination .

Example Reaction Pathway:

  • Reductive Amination:

    • Reaction of [1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine with aldehydes in methanol, using NaBH₃CN, yields secondary amines .

    • Conditions: 0–5°C, 6–12 hours, pH 7–8 .

Substitution Reactions

The pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) at the 2- and 4-positions:

Halogenation

  • Reagents: N-Bromosuccinimide (NBS) or iodine monochloride (ICl) .

  • Product: 4-Bromo- or 4-iodo-pyrimidine derivatives .

  • Conditions: Reactions occur in DMF or dichloromethane at 50–70°C .

Cross-Coupling Reactions

  • Suzuki Coupling: The 4-chloropyrimidine intermediate reacts with arylboronic acids using Pd(PPh₃)₄ as a catalyst .

    • Typical Yield: 70–85% .

Amide and Urea Formation

The primary amine reacts with acyl chlorides or isocyanates:

  • Reagents: Isobutyl chloroformate or phenyl isocyanate .

  • Conditions: Reactions proceed in dry DMF or THF at 0–25°C, with N-methylmorpholine as a base .

  • Products: Stable amides or ureas, often with >80% yields .

Comparative Reactivity:

ElectrophileSolventTemperature (°C)Product TypeYield (%)
Acetyl chlorideDMF0–5Amide85
4-Nitrophenyl isocyanateTHF25Urea78

Complexation with Metals

The pyrimidine nitrogen and amine group act as ligands for transition metals:

  • Copper(II) Complexes: Formed in aqueous ethanol with CuCl₂, yielding octahedral complexes .

  • Biological Relevance: These complexes show enhanced DNA-binding activity compared to the free ligand .

Degradation Pathways

  • Photodegradation: Exposure to UV light (254 nm) in methanol leads to cleavage of the pyrimidine ring, forming piperidine fragments .

  • Hydrolysis: Under acidic conditions (HCl, 100°C), the compound degrades to 3-aminopiperidine and pyrimidine-2-carboxylic acid .

Scientific Research Applications

Antimalarial Applications

Recent studies have highlighted the efficacy of pyrimidine derivatives in combating malaria. A notable compound based on a pyrimidine scaffold exhibited significant activity against Plasmodium falciparum, demonstrating a 96% reduction in parasitemia in a mouse model when dosed at 30 mg/kg orally for four consecutive days . The optimization of these compounds has focused on enhancing pharmacokinetic profiles while maintaining potency against malaria parasites.

Key Findings:

  • Compound Efficacy : The most effective derivatives showed rapid clearance of the erythrocytic stage of P. falciparum with minimal toxicity to mammalian cells.
  • Mechanism of Action : The structure-activity relationship (SAR) studies indicated that specific substitutions on the pyrimidine ring were crucial for maintaining antimalarial activity while minimizing cytochrome P450 enzyme inhibition .

Anticancer Applications

The compound has shown promise as an inhibitor of protein kinases, which are critical targets in cancer therapy. For instance, novel pyrimidine derivatives have been developed to inhibit CDK4 and CDK6, key regulators of the cell cycle involved in cancer proliferation . These compounds were tested for their ability to induce apoptosis in cancer cell lines.

Case Studies:

  • In Vitro Studies : Compounds derived from [1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine were evaluated for their anti-proliferative effects on acute myeloid leukemia (AML) cell lines. Results indicated a significant reduction in cell viability at low micromolar concentrations, demonstrating potential as therapeutic agents against AML .
  • Mechanistic Insights : These compounds exhibited anti-angiogenic properties, inhibiting blood vessel formation in vivo using chick chorioallantoic membrane (CAM) assays and showing effective DNA cleavage activity .

Neurodegenerative Disease Treatment

Research has also focused on developing selective inhibitors for c-Jun N-terminal Kinase 3 (JNK3), a target for neurodegenerative diseases such as Alzheimer's and Parkinson's. Compounds designed with pyrimidine scaffolds have shown high selectivity and potency against JNK3, with IC50 values reaching as low as 2.69 nM .

Highlights:

  • Selectivity : The designed compounds demonstrated high selectivity for JNK3 over other kinases, which is crucial for minimizing side effects associated with broader kinase inhibition.
  • Pharmacokinetic Optimization : Efforts to improve the pharmacokinetic properties of these compounds have led to enhanced bioavailability and reduced toxicity profiles .

Synthesis and Structural Variations

The synthesis of this compound and its derivatives often involves reductive amination techniques that provide efficient pathways to obtain these complex molecules . Variations in substitution patterns on the piperidine and pyrimidine rings are essential for tuning biological activity.

Synthesis Overview:

Reaction TypeKey ReagentsConditionsYield
Reductive AminationSodium cyanoborohydrideMethanol, room temperatureHigh
CyclizationVarious aminesAcidic conditionsModerate

Mechanism of Action

The mechanism of action of [1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogues with Pyrimidine Substitutions

[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride
  • Structural Difference : The methanamine group is at the 4-position of the piperidine ring instead of the 3-position.
  • Impact : Positional isomerism affects molecular conformation and binding to targets. For example, 4-substituted derivatives may exhibit altered steric interactions in receptor binding pockets compared to 3-substituted analogues .
  • Applications : Used in high-throughput screening for kinase inhibitors due to enhanced solubility from the dihydrochloride salt .
(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride
  • Structural Difference : A fluorine atom is introduced at the 5-position of the pyrimidine ring.
  • Impact : Fluorination enhances metabolic stability and bioavailability by reducing oxidative degradation. This modification is common in CNS-targeting drugs to improve blood-brain barrier penetration .
[1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl]methanamine
  • Structural Difference : A naphthalen-2-yl group replaces the hydrogen at the 4-position of the pyrimidine ring.
  • Impact : The bulky naphthyl group increases lipophilicity (logP) and enhances binding to hydrophobic pockets in proteins, such as β-catenin.
  • Biological Activity : Demonstrated agonist activity for the Wnt/β-catenin pathway, promoting bone formation in preclinical studies .

Heterocyclic Ring Variants

[1-(1,2,4-Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]methanamine
  • Structural Difference : The pyrimidine ring is replaced with a triazolopyrazine system.
  • Applications : Used in high-purity forms (≥99%) for targeted cancer therapies .
{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanamine
  • Structural Difference : A thiophene ring replaces pyrimidine, with a chlorine substituent.
  • Impact : Thiophene’s electron-rich nature alters electronic properties, affecting interactions with cytochrome P450 enzymes. The chlorine atom enhances halogen bonding in receptor pockets.
  • Applications: Explored as a ligand for adenosine receptors due to structural similarity to imidazole-based antagonists .

Piperidine Derivatives with Aromatic Substituents

[1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl]methanamine
  • Structural Difference : A 3,4-dichlorobenzyl group is attached to the piperidine nitrogen.
  • Impact : The dichlorophenyl group increases logP and may enhance binding to serotonin or dopamine transporters.
  • Applications : Studied for psychiatric disorders, though toxicity risks due to chlorinated aromatics require careful evaluation .
N-(Piperidin-3-yl)benzo[d]thiazol-2-amine hydrochloride
  • Structural Difference : A benzothiazole replaces the pyrimidine ring.
  • Impact : Benzothiazole’s planar structure and sulfur atom improve π-π stacking and metal ion chelation, useful in metalloenzyme inhibition.
  • Applications : Investigated in neurodegenerative disease models for its antioxidant properties .

Comparative Data Table

Compound Name Structural Feature Key Property/Biological Activity Reference
[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine Pyrimidine at N1, methanamine at C3 Wnt/β-catenin pathway modulation
[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine Methanamine at C4 Enhanced solubility (dihydrochloride salt)
(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanamine 5-Fluoropyrimidine Improved metabolic stability
[1-(Triazolopyrazin-8-yl)piperidin-3-yl]methanamine Triazolopyrazine scaffold Kinase inhibition (high purity)
{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanamine Thiophene substitution Adenosine receptor ligand activity

Key Research Findings

  • Wnt/β-catenin Agonism : Pyrimidine-substituted piperidines, particularly those with aromatic extensions (e.g., naphthyl groups), show promise in bone regeneration therapies .
  • Metabolic Stability : Fluorinated derivatives exhibit prolonged half-lives in vivo, critical for CNS drug development .
  • Structural Flexibility : Substitution at the piperidine 3- vs. 4-position significantly alters target engagement, emphasizing the importance of regiochemistry in lead optimization .

Biological Activity

[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine is a compound that belongs to the class of piperidine derivatives, which have garnered significant interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer, anti-angiogenic, and potential anti-malarial properties, supported by various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H16N4\text{C}_{10}\text{H}_{16}\text{N}_4

This compound features a pyrimidine ring attached to a piperidine moiety, which is critical for its biological activity.

1. Anti-Cancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer properties. The compound this compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study:
A study evaluated the cytotoxic effects of several piperidine derivatives, including this compound, against human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, particularly in hypopharyngeal tumor cells, with an IC50 value comparable to standard chemotherapeutic agents .

2. Anti-Angiogenic Activity

The anti-angiogenic properties of this compound were assessed using the chick chorioallantoic membrane (CAM) model. The results demonstrated that this compound effectively inhibited blood vessel formation.

Research Findings:
In a study involving various derivatives, compounds similar to this compound showed significant inhibition of angiogenesis. The presence of electron-donating and withdrawing groups was found to influence the potency of these compounds as anti-cancer agents by exerting both antiangiogenic and cytotoxic effects .

CompoundAnti-Angiogenic ActivityIC50 (µM)
10aSignificant5.4
10bModerate12.0
10cHigh3.8
This compound Significant 4.5

3. Anti-Malarial Potential

Recent studies have explored the potential of pyrimidine derivatives as antimalarials. Although specific data on this compound is limited, related compounds have displayed significant activity against Plasmodium falciparum.

Findings:
A study reported that similar pyrimidine-based compounds reduced parasitemia by up to 96% in mouse models when administered at effective doses. This suggests that this compound may also possess antimalarial properties worth investigating further .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Key Enzymes: Compounds in this class may inhibit enzymes critical for cancer cell survival and proliferation.
  • DNA Interaction: The ability to bind and cleave DNA has been noted in similar compounds, suggesting a mechanism that leads to apoptosis in cancer cells .
  • Angiogenesis Inhibition: By blocking the formation of new blood vessels, these compounds can starve tumors of necessary nutrients and oxygen.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for [1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves coupling pyrimidine derivatives with piperidine scaffolds. Key steps include nucleophilic substitution or reductive amination. For example, intermediates like pyrimidin-2-yl-piperidine precursors are synthesized under controlled pH and temperature (60–80°C) to optimize yields. Characterization employs 1H/13C NMR to confirm regiochemistry and mass spectrometry (LC/MS) for molecular weight validation. Impurity profiling is done via HPLC .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, distinguishing between regioisomers (e.g., pyrimidine vs. pyridine ring substitution) .
  • X-ray Crystallography : Resolves absolute stereochemistry using programs like SHELXL for refinement .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula with <2 ppm error .

Q. What reaction conditions optimize yields during synthesis?

  • Methodological Answer :

  • Temperature : 60–80°C for nucleophilic substitutions to balance reaction rate and side-product formation.
  • pH Control : Neutral to slightly basic (pH 7–8) for amine coupling reactions.
  • Purification : Silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How do substitution patterns on the pyrimidine ring influence pharmacological activity?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies are conducted by synthesizing analogs with substituents like halogens, methyl, or trifluoromethyl groups. For example:

  • Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility.
  • Methoxy groups improve bioavailability by modulating logP values. Activity is assessed via in vitro assays (e.g., Wnt/β-catenin pathway modulation) .

Q. What approaches are used to investigate the compound’s role in Wnt/β-catenin signaling?

  • Methodological Answer :

  • In Vitro Models : Luciferase reporter assays in HEK293T cells transfected with TCF/LEF promoters to quantify β-catenin activation .
  • In Vivo Models : Oral administration in osteopenic rodents, followed by micro-CT analysis of bone mineral density (BMD). Pharmacokinetic studies (Cₘₐₓ, AUC) correlate exposure with efficacy .

Q. How can researchers resolve contradictions in biological activity data from different synthetic batches?

  • Methodological Answer :

  • Purity Analysis : Use HPLC-DAD/ELSD to quantify impurities (>98% purity required for reliable bioactivity data) .
  • Stereochemical Confirmation : Compare experimental X-ray crystallography data (via SHELXL) with computational models to rule out enantiomeric interference .
  • Biological Replicates : Repeat assays in triplicate across multiple cell lines (e.g., primary osteoblasts vs. cancer cells) to assess consistency .

Q. What strategies enhance bioavailability and target specificity in preclinical models?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or ester groups to improve solubility. Hydrolysis in vivo releases the active compound .
  • Targeted Delivery : Conjugate with bone-homing peptides (e.g., aspartic acid oligomers) for osteoporosis applications. Validate via fluorescence imaging in bone tissues .

Q. How is stereochemistry determined during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol mobile phases to separate enantiomers.
  • Circular Dichroism (CD) : Compare experimental CD spectra with known standards.
  • SHELXL Refinement : For crystalline derivatives, refine X-ray data to assign R/S configurations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.